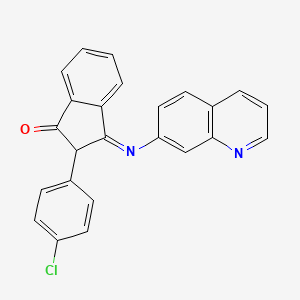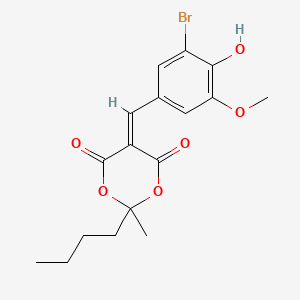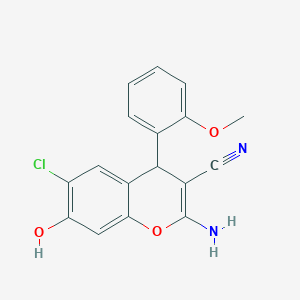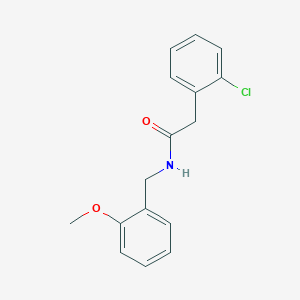
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, also known as CQI, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and materials science.
作用机制
The exact mechanism of action of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and disrupting the mitochondrial membrane potential. In inflammatory cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In viral cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the replication of RNA viruses by targeting the viral RNA polymerase.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the inhibition of viral replication. In cancer cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, and colon cancer. In inflammatory cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the infiltration of inflammatory cells into tissues. In viral cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the replication of RNA viruses, such as influenza and hepatitis C virus.
实验室实验的优点和局限性
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, careful optimization of the experimental conditions, such as the concentration and exposure time of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, is necessary to obtain reliable and reproducible results.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its exact mechanism of action. In medicine, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. In materials science, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the development of new fluorescent probes and sensors. In analytical chemistry, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the determination of other trace elements in water samples.
合成方法
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone can be synthesized through a simple one-pot reaction between 2-acetylindan-1,3-dione, 4-chloroaniline, and 8-hydroxyquinoline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline solid, which can be purified through recrystallization or column chromatography.
科学研究应用
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In materials science, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been used as a reagent for the determination of trace amounts of copper and iron in water samples.
属性
IUPAC Name |
2-(4-chlorophenyl)-3-quinolin-7-yliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O/c25-17-10-7-16(8-11-17)22-23(19-5-1-2-6-20(19)24(22)28)27-18-12-9-15-4-3-13-26-21(15)14-18/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYBSTZBPBYHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-quinolin-7-yliminoinden-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)


![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)